molecular formula C13H19NO3S B15260619 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione

4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione

Cat. No.: B15260619
M. Wt: 269.36 g/mol
InChI Key: KVDCIFPCCFANQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione is a complex organic compound that features a thiane ring with a benzylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process. This includes using more efficient catalysts, improving reaction conditions, and employing continuous flow reactors to enhance the overall yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine .

Scientific Research Applications

4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl group may also play a role in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylamino)-5-methyl-2,6-diphenylpyrido[2,3-d]-pyrimidin-7(8H)-one
  • 4-(Benzylamino)-7-quinazolinyl-3-methyl-4-oxobutyric acid

Uniqueness

4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione is unique due to its thiane ring structure, which is less common compared to other heterocyclic compounds. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

4-[(benzylamino)methyl]-1,1-dioxothian-4-ol

InChI

InChI=1S/C13H19NO3S/c15-13(6-8-18(16,17)9-7-13)11-14-10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2

InChI Key

KVDCIFPCCFANQH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1(CNCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.